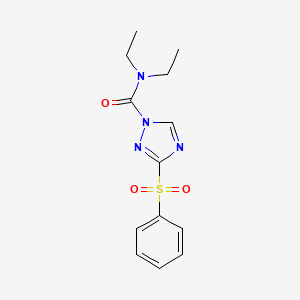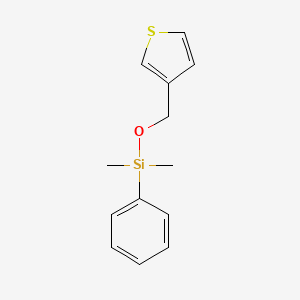
Silane, dimethylphenyl(3-thienylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethylphenyl(3-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a dimethylphenyl group and a 3-thienylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(3-thienylmethoxy)- typically involves the reaction of dimethylphenylsilane with 3-thienylmethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethylphenyl(3-thienylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can participate in substitution reactions where the thienylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, dimethylphenyl(3-thienylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings and adhesives due to its unique bonding properties.
Mecanismo De Acción
The mechanism of action of Silane, dimethylphenyl(3-thienylmethoxy)- involves its ability to form stable bonds with other molecules through its silicon atom. This bonding capability allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery and material science.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the thienylmethoxy group.
Trimethylsilyl derivatives: Commonly used in organic synthesis but have different functional groups.
Phenylsilanes: A broader category that includes various phenyl-substituted silanes.
Uniqueness
Silane, dimethylphenyl(3-thienylmethoxy)- is unique due to the presence of the 3-thienylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with other molecules are required.
Propiedades
Número CAS |
117657-61-1 |
|---|---|
Fórmula molecular |
C13H16OSSi |
Peso molecular |
248.42 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C13H16OSSi/c1-16(2,13-6-4-3-5-7-13)14-10-12-8-9-15-11-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
XTLNDKQHEANWMQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)OCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



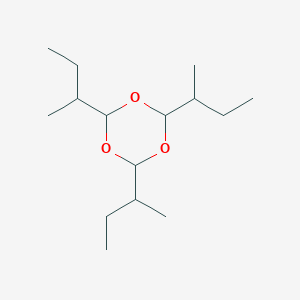
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

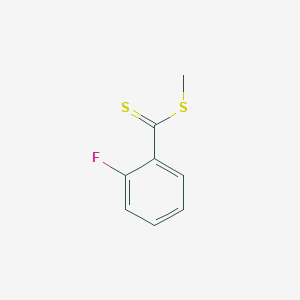

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)

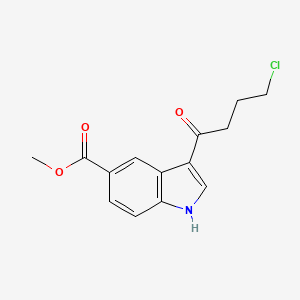
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
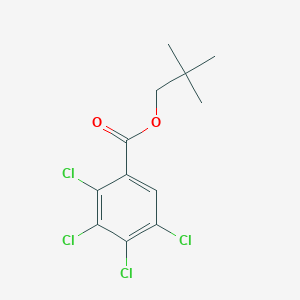
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
